N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
Description
The compound N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide (hereafter referred to by its full systematic name) is a complex heterocyclic molecule featuring a hexahydroquinoline core modified with cyano, sulfanyl, and acetamide substituents. The molecule’s conformational rigidity and hydrogen-bonding capacity (via the hydroxyl, methoxy, and amide groups) may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-benzyl-2-[[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-33-22-12-17(10-11-20(22)30)24-18(13-27)26(29-19-8-5-9-21(31)25(19)24)34-15-23(32)28-14-16-6-3-2-4-7-16/h2-4,6-7,10-12,24,29-30H,5,8-9,14-15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXNYLXVMHFFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NCC4=CC=CC=C4)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Given the presence of a cyano group and a benzyl group, it is plausible that the compound could interfere with pathways involving these functional groups. More research is needed to determine the exact pathways and their downstream effects.
Biological Activity
N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 423.5 g/mol. Its structure features multiple functional groups that contribute to its biological activity:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZENMTGROIZAJBX-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps starting from readily available precursors. Common methods include:
- Condensation : A benzylamine derivative is condensed with a cyanoacetylated intermediate.
- Cyclization : This step forms the hexahydroquinoline structure.
- Functional Group Modifications : Various modifications are made to introduce the sulfanyl and acetamide groups.
The reaction conditions often involve organic solvents like ethanol or methanol and catalysts such as triethylamine or piperidine to enhance yields.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to various receptors affecting signaling pathways related to inflammation and pain.
These interactions can lead to a range of biological effects including anti-inflammatory and analgesic properties.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Antioxidant Activity
Studies indicate that compounds with similar structures exhibit significant antioxidant properties. This is attributed to the presence of hydroxyl and methoxy groups which can scavenge free radicals.
Antimicrobial Activity
N-benzyl derivatives have shown promising antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of cell wall synthesis.
Anticancer Potential
Some analogs have been tested for anticancer activity in vitro. They demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Antioxidant Study : A study evaluated the antioxidant capacity of similar quinoline derivatives using DPPH and ABTS assays. Results showed that these compounds effectively reduced oxidative stress markers in cellular models.
- Antimicrobial Efficacy : In vitro tests against E. coli and S. aureus revealed that N-benzyl derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Cytotoxicity Assay : A cytotoxicity assay conducted on HeLa cells indicated significant cell death at concentrations above 10 µM after 24 hours of exposure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their comparative properties are outlined below.
Table 1: Comparative Analysis of Structural and Functional Features
Notes:
- *LogP for the target compound is estimated via fragment-based methods due to lack of experimental data.
Key Findings:
However, its bulky substituents (e.g., sulfanyl-acetamide) could reduce membrane permeability .
Sulfanyl-Acetamide Moiety: Benzylsulfanyl-acetamide analogs exhibit moderate antimicrobial activity, but the target compound’s integration with a phenolic group may shift its mechanism toward antioxidant or anti-inflammatory pathways.
Phenolic Group: The 4-hydroxy-3-methoxyphenyl moiety is associated with radical-scavenging activity in analogs (e.g., EC50 ~30 µM for similar phenolic compounds), suggesting the target molecule could share this property.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
